
2,4-Diaminobutanoic acid dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diaminobutanoic acid dihydrobromide is an organic compound with the chemical formula C4H12Br2N2O2. It is a derivative of 2,4-diaminobutyric acid, which is a non-proteinogenic amino acid. This compound is known for its role as a GABA transaminase inhibitor, which makes it significant in various biochemical and pharmacological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Diaminobutanoic acid dihydrobromide can be synthesized through the reaction of 2,4-diaminobutyric acid with hydrobromic acid. The reaction typically involves dissolving 2,4-diaminobutyric acid in an appropriate solvent, such as water or ethanol, and then adding hydrobromic acid to the solution. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade hydrobromic acid and large reaction vessels to accommodate the increased volume of reactants. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. After the reaction is complete, the product is typically purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diaminobutanoic acid dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of 2,4-diaminobutanoic acid.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,4-Diaminobutanoic acid dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role as a GABA transaminase inhibitor, which is important in neurotransmitter regulation.
Medicine: It has potential therapeutic applications due to its ability to modulate GABA levels, which can be beneficial in treating neurological disorders.
Mécanisme D'action
The primary mechanism of action of 2,4-diaminobutanoic acid dihydrobromide is its inhibition of GABA transaminase, an enzyme responsible for the degradation of gamma-aminobutyric acid (GABA). By inhibiting this enzyme, the compound increases the levels of GABA in the brain, which can have various neurological effects. This mechanism is particularly relevant in the context of treating conditions such as epilepsy and other seizure disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminobutyric acid: The parent compound of 2,4-diaminobutanoic acid dihydrobromide.
2,4-Diaminopyrimidine: Another compound with similar structural features but different biological activity.
GABA analogs: Compounds that mimic the structure and function of GABA.
Uniqueness
This compound is unique due to its dual role as both a GABA transaminase inhibitor and a GABA reuptake inhibitor. This dual action makes it particularly effective in increasing GABA levels in the brain, which can be beneficial in various therapeutic contexts .
Propriétés
Formule moléculaire |
C4H12Br2N2O2 |
|---|---|
Poids moléculaire |
279.96 g/mol |
Nom IUPAC |
2,4-diaminobutanoic acid;dihydrobromide |
InChI |
InChI=1S/C4H10N2O2.2BrH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H |
Clé InChI |
DCPPMGCNFBQXCI-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C(C(=O)O)N.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


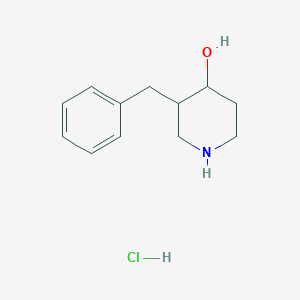
![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)
![2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol](/img/structure/B13088132.png)
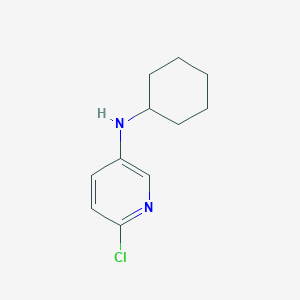
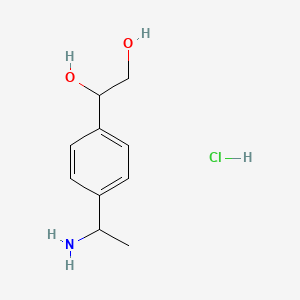
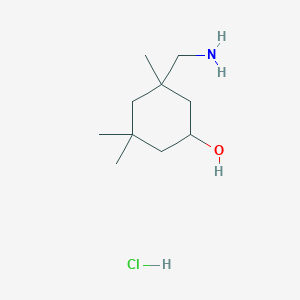
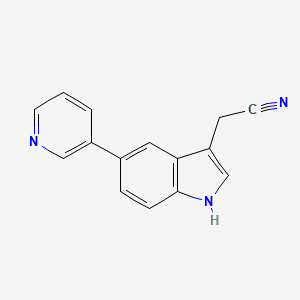
![N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088151.png)
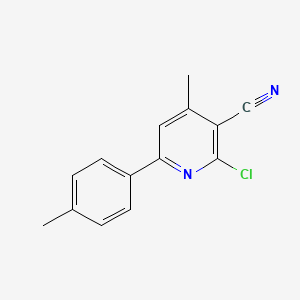
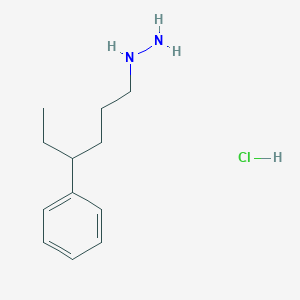
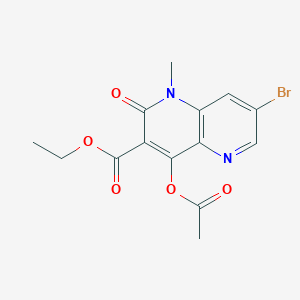
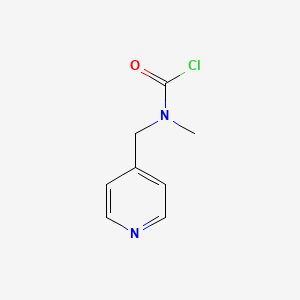
![(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13088180.png)
![4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088204.png)
